molecular formula C15H14ClN5O B4410833 5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide

5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide

Cat. No. B4410833
M. Wt: 315.76 g/mol
InChI Key: BENPPALQOPGLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It exhibits anti-proliferative, pro-apoptotic, anti-inflammatory, and neuroprotective effects. It also reduces oxidative stress and improves mitochondrial function. Furthermore, it has been shown to enhance glucose uptake and insulin sensitivity in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide in lab experiments include its high purity, stability, and solubility in various solvents. It also exhibits low toxicity and high potency. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on 5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide. These include:
1. Investigating its potential as a therapeutic agent for other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing new synthetic methods to improve its yield and reduce its cost.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its anti-proliferative, pro-apoptotic, anti-inflammatory, and neuroprotective effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Scientific Research Applications

5-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-chloro-N-(2-propyltetrazol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-2-9-21-19-15(18-20-21)17-14(22)12-7-3-6-11-10(12)5-4-8-13(11)16/h3-8H,2,9H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPPALQOPGLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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